molecular formula C8H13NO2 B056596 2,4-Dimethyl-4-isopropyl-2-oxazolin-5-one CAS No. 121085-86-7

2,4-Dimethyl-4-isopropyl-2-oxazolin-5-one

Cat. No. B056596
Key on ui cas rn: 121085-86-7
M. Wt: 155.19 g/mol
InChI Key: KBCZSFOJJDVEGX-UHFFFAOYSA-N
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Patent
US05391757

Procedure details

2-Acetamido-2,3-dimethylbutyric acid (16 g) is dissolved in THF (200 mL) and dicyclohexylcarbodiimide (DCC, 21.0 g) is added. The mixture is allowed to stir for 16 hours at 25° C. At the end of this time the mixture is filtered and evaporated to dryness. The residue is dissolved in CH2Cl2 (10 mL) and filtered again. Evaporation of the filtrate gives the crude product which is purified by distillation at 0.65 mmHg, having bp 50° C.
Quantity
16 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][C:5]([CH3:12])([CH:9]([CH3:11])[CH3:10])[C:6]([OH:8])=[O:7])(=O)[CH3:2].C1(N=C=NC2CCCCC2)CCCCC1>C1COCC1>[CH3:2][C:1]1[O:7][C:6](=[O:8])[C:5]([CH3:12])([CH:9]([CH3:11])[CH3:10])[N:4]=1

Inputs

Step One
Name
Quantity
16 g
Type
reactant
Smiles
C(C)(=O)NC(C(=O)O)(C(C)C)C
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
21 g
Type
reactant
Smiles
C1(CCCCC1)N=C=NC1CCCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
to stir for 16 hours at 25° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
At the end of this time the mixture is filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in CH2Cl2 (10 mL)
FILTRATION
Type
FILTRATION
Details
filtered again
CUSTOM
Type
CUSTOM
Details
Evaporation of the filtrate

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
CC=1OC(C(N1)(C(C)C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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